4-Isocyanato-2-methylbenzonitrile 4-Isocyanato-2-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18190810
InChI: InChI=1S/C9H6N2O/c1-7-4-9(11-6-12)3-2-8(7)5-10/h2-4H,1H3
SMILES:
Molecular Formula: C9H6N2O
Molecular Weight: 158.16 g/mol

4-Isocyanato-2-methylbenzonitrile

CAS No.:

Cat. No.: VC18190810

Molecular Formula: C9H6N2O

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

4-Isocyanato-2-methylbenzonitrile -

Specification

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
IUPAC Name 4-isocyanato-2-methylbenzonitrile
Standard InChI InChI=1S/C9H6N2O/c1-7-4-9(11-6-12)3-2-8(7)5-10/h2-4H,1H3
Standard InChI Key NPEYQFRHWIJYSO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N=C=O)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Isocyanato-2-methylbenzonitrile features a benzene ring substituted at the 2-position with a methyl group, at the 4-position with an isocyanate group, and at the 1-position with a nitrile group. The IUPAC name, 4-isocyanato-2-methylbenzonitrile, reflects this substitution pattern. Key structural identifiers include:

  • SMILES: CC1=C(C=CC(=C1)N=C=O)C#N

  • InChIKey: NPEYQFRHWIJYSO-UHFFFAOYSA-N

  • Molecular Formula: C₉H₆N₂O

  • Molecular Weight: 158.16 g/mol

The planar aromatic system and electron-withdrawing groups (isocyanate and nitrile) impart significant polarity, influencing its solubility and reactivity.

Physicochemical Characteristics

The compound’s properties are derived from computational and experimental data:

PropertyValueSource
Melting PointNot reported-
Boiling PointNot reported-
Density1.25 g/cm³ (estimated)
LogP (Partition Coefficient)2.9 (XLogP3-AA)
Topological Polar Surface Area53.2 Ų
Hydrogen Bond Acceptors4

The high topological polar surface area (53.2 Ų) suggests significant intermolecular interactions, which may affect crystallization behavior . The logP value of 2.9 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or acetone .

Synthesis and Manufacturing

Conventional Synthetic Routes

While detailed protocols are scarce, the synthesis typically involves functionalizing a pre-substituted benzene ring. A plausible pathway involves:

  • Nitration of 2-methylbenzonitrile: Introducing a nitro group at the 4-position.

  • Reduction to amine: Converting the nitro group to an amino group using catalytic hydrogenation.

  • Phosgenation: Treating the amine with phosgene (COCl₂) or a safer alternative (e.g., triphosgene) to form the isocyanate group .

This route avoids hazardous reagents like thiophosgene, aligning with modern green chemistry principles .

Reactivity and Applications

Nucleophilic Additions

The isocyanate group undergoes reactions with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates:
R-N=C=O+R’-NH2R-NH-C(O)-NH-R’\text{R-N=C=O} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'}
Such reactions are pivotal in synthesizing polyurethanes and pharmaceutical intermediates .

Cyclization Reactions

In the presence of thioureas or dithiocarbamates, 4-isocyanato-2-methylbenzonitrile can form thiazolidinones or imidazolidinones, structures prevalent in bioactive molecules . For example, enzalutamide—a prostate cancer drug—relies on a similar isocyanate intermediate .

Material Science Applications

  • Polymer crosslinking: The isocyanate group reacts with polyols to form urethane linkages, enhancing mechanical properties in coatings and adhesives.

  • Liquid crystals: Nitrile groups contribute to anisotropic molecular arrangements, useful in display technologies.

Research Findings and Future Directions

Comparative Analysis with Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Isocyanato-2-methylbenzonitrileC₉H₆N₂O158.16-CH₃, -N=C=O, -C≡N
3-Fluoro-4-isocyanato-2-methylbenzonitrileC₉H₅FN₂O176.15-F, -CH₃, -N=C=O, -C≡N
4-Isothiocyanato-2-(trifluoromethyl)benzonitrileC₉H₄F₃N₂S244.20-CF₃, -N=C=S, -C≡N

Fluorinated analogues exhibit higher molecular weights and altered reactivity due to electronegative substituents .

Emerging Opportunities

  • Pharmaceutical intermediates: Optimizing cyclization reactions could yield novel anticancer or antimicrobial agents .

  • Sustainable synthesis: Developing photocatalytic or enzymatic methods to replace phosgene derivatives .

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